molecular formula C13H12N2O4S B3339342 2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid CAS No. 1016496-54-0

2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B3339342
CAS No.: 1016496-54-0
M. Wt: 292.31 g/mol
InChI Key: KTOGAUDYZFTWHN-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 2-hydroxy-5-methylbenzamido group at position 2 and an acetic acid moiety at position 2. Its molecular formula is C₁₃H₁₃N₂O₅S (calculated molecular weight: 333.32 g/mol). The hydroxy group on the benzamide may enhance hydrogen bonding in biological systems, while the methyl group improves lipophilicity.

Properties

IUPAC Name

2-[2-[(2-hydroxy-5-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-7-2-3-10(16)9(4-7)12(19)15-13-14-8(6-20-13)5-11(17)18/h2-4,6,16H,5H2,1H3,(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOGAUDYZFTWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a thiazole ring and an acetic acid moiety, suggests various pharmacological applications, particularly in neurological and cancer therapies. This article explores the biological activity of this compound, emphasizing its interactions with specific receptors and its cytotoxic effects in different cell lines.

The chemical formula for 2-[2-(2-hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.32 g/mol. Below are its key properties:

PropertyValue
Molecular Weight292.32 g/mol
Chemical FormulaC₁₃H₁₂N₂O₄S
IUPAC Name2-[2-[(2-hydroxy-5-methylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of 2-[2-(2-hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid primarily involves its interaction with the GluA2 AMPA receptors. Research indicates that this compound may act as a negative allosteric modulator of these receptors, which are critical for synaptic transmission and plasticity in the central nervous system.

Case Study: Effects on GluA2 AMPA Receptors

A recent study demonstrated that thiazole derivatives significantly impact GluA2 AMPA receptor kinetics. The compound MMH-5, structurally related to our compound of interest, was shown to reduce current amplitudes and alter receptor desensitization and deactivation rates. The findings suggested that compounds like MMH-5 could serve as neuroprotective agents by modulating receptor activity without inducing cytotoxic effects on normal cells .

Cytotoxicity Studies

Cytotoxicity assessments conducted on various cancer cell lines revealed that certain thiazole derivatives exhibit significant anti-cancer properties. For instance, MMH-5 demonstrated a cell viability rate exceeding 85% across several cancer lines, indicating its potential as a therapeutic agent in oncology .

Table: Cytotoxic Effects of Thiazole Derivatives

CompoundCell LineViability (%)IC50 (µM)
MMH-5Cancer Cell Line 185.4410
MMH-4Cancer Cell Line 270.1215
MMH-3Normal Cell Line17.5220

Pharmacological Implications

The pharmacological implications of 2-[2-(2-hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid extend to its potential use in treating neurological disorders due to its modulatory effects on AMPA receptors. Furthermore, the compound's structural similarity to known drugs suggests it could be optimized for enhanced efficacy and reduced side effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the thiazole ring, benzamide group, or acetic acid moiety. These variations influence physical properties, solubility, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid (Target) C₁₃H₁₃N₂O₅S 333.32 2-hydroxy-5-methylbenzamido, acetic acid Not provided N/A
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₃H₁₀F₃NO₂S 301.28 3-(trifluoromethyl)phenyl, methyl 924868-87-1
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid C₁₁H₉NO₂S 219.26 Phenyl 859482-70-5
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid C₁₀H₉N₃O₂S 235.26 Pyridin-2-ylamino 1248907-66-5
2-[2-(4-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid C₁₂H₁₁ClNO₂S 274.74 4-Chlorophenyl, methyl Not provided
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Methyl, benzoic acid 65032-66-8

Key Structural Differences and Implications

  • Aryl Substituents :
    • The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target compound’s methyl group.
    • Phenyl () and 4-chlorophenyl () substituents enhance π-π stacking in protein binding but reduce solubility.
  • Acid Moieties :
    • Replacement of acetic acid with benzoic acid () alters pKa and solubility profiles.
Physical Properties:
  • Melting Points :
    • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: 139.5–140°C .
    • Higher aryl substitution (e.g., trifluoromethyl in ) likely increases melting points due to stronger intermolecular forces.
  • Solubility :
    • Acetic acid derivatives (e.g., ) are more water-soluble than benzoic acid analogs () due to lower molecular weight and higher polarity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-aminothiazole derivatives with activated benzamide precursors. Critical steps include:

  • Amide bond formation : Reacting 2-amino-1,3-thiazole with 2-hydroxy-5-methylbenzoyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C to stabilize intermediates .
  • Acetic acid side-chain introduction : Alkylation or condensation reactions under reflux conditions in ethanol or acetic acid, followed by recrystallization from ethanol-DMF mixtures to enhance purity .
  • Optimization : Solvent polarity, catalyst selection (e.g., TEA vs. NaOAc), and temperature control are critical to minimize side reactions and improve yields .

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
  • NMR (¹H and ¹³C) : ¹H NMR confirms proton environments (e.g., thiazole protons at δ 7.2–7.5 ppm; aromatic protons in the benzamide moiety at δ 6.8–7.3 ppm). ¹³C NMR resolves carbon骨架, including the acetic acid carbonyl (~170 ppm) .
  • Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N, S percentages) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Anticancer Screening : Use cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with positive controls like doxorubicin .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates and kinetic analysis .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound's anticancer properties?

  • Methodological Answer :

  • Analog Synthesis : Modify the thiazole ring (e.g., substituents at C-4), benzamide hydroxyl/methyl groups, or acetic acid chain length .
  • Biological Testing : Parallel screening of analogs against multiple cell lines to identify critical moieties. For example, replacing the 5-methyl group with halogens may enhance cytotoxicity .
  • Computational Docking : Use tools like AutoDock to predict binding modes to target proteins (e.g., EGFR) and correlate with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare variables such as cell line origin (e.g., MCF-7 vs. MDA-MB-231), assay protocols (e.g., serum concentration), and compound purity (>95% by HPLC) .
  • Orthogonal Validation : Confirm activity using alternative assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation assays) .
  • Standardized Reporting : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure reproducibility .

Q. How do computational approaches enhance the synthesis and application of this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Quantum mechanics (e.g., DFT) models transition states to identify optimal reaction conditions (e.g., solvent effects on amide coupling) .
  • Machine Learning (ML) : Train ML models on reaction databases to predict yields and side products, reducing trial-and-error experimentation .
  • Pharmacokinetic Modeling : Use tools like GastroPlus to simulate ADME properties and guide structural modifications for improved bioavailability .

Q. What reactor design considerations improve yield in large-scale synthesis?

  • Methodological Answer :

  • Continuous Flow Systems : Mitigate exothermic risks during amide coupling by controlling residence time and temperature gradients .
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, reducing purification steps .
  • Scale-Up DOE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., stirring rate, reagent stoichiometry) .

Q. How to evaluate the compound's pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Permeability : Caco-2 monolayer assay to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo PK : Administer to rodents (IV and oral routes), collect plasma samples, and analyze using LC-MS/MS to calculate bioavailability and half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.